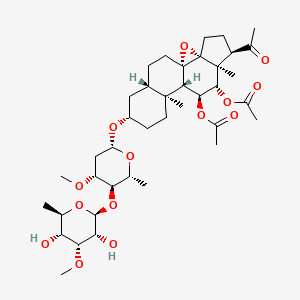

马登苷F

描述

Marsdenoside F is a natural product found in Marsdenia tenacissima with data available.

科学研究应用

抗肿瘤活性

马登苷F,来源于马兜铃属植物,已被证明具有显著的抗肿瘤作用 {svg_1} {svg_2}. 它已被用于癌症的辅助治疗 {svg_3}. 马兜铃属植物的抗癌作用在发酵后显著增强,主要是通过抑制癌细胞的生长和凋亡 {svg_4}.

肺癌治疗

This compound已被专门研究其对肺癌的影响 {svg_5}. 肺癌是发病率和死亡率增长速度最快,对人类健康和生命威胁最大的恶性肿瘤之一 {svg_6}. This compound在治疗该疾病方面显示出潜力 {svg_7}.

生物利用度增强

This compound已被用于旨在增强某些化合物生物利用度的研究 {svg_8}. 马兜铃属植物在人体内的生物利用度较低,其大部分主要活性物质为苷元 {svg_9}. This compound已被用于解决这个问题的研究 {svg_10}.

发酵研究

This compound已被用于发酵研究 {svg_11}. 本研究旨在以马兜铃属植物为灵芝发酵培养基,生产富含辛辣皂苷的生物转化产物 {svg_12}.

药理动力学

This compound已被用于药理动力学研究 {svg_13}. 药理动力学研究表明,马兜铃属植物的抗癌作用在发酵后显著增强 {svg_14}.

中医药

This compound,来源于马兜铃属植物,常用于中医药 {svg_15}. 它已被用于癌症的辅助治疗 {svg_16}.

生化分析

Biochemical Properties

Marsdenoside F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tenacigenin, which is involved in the biotransformation of steroidal glycosides. Marsdenoside F also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate cellular processes like proliferation and apoptosis .

Cellular Effects

Marsdenoside F has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis by modulating cell signaling pathways. Marsdenoside F influences cell function by affecting gene expression and cellular metabolism. For instance, it downregulates the expression of oncogenes and upregulates tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of Marsdenoside F involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates. Marsdenoside F also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions contribute to its therapeutic effects, particularly in cancer treatment .

Dosage Effects in Animal Models

The effects of Marsdenoside F vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, Marsdenoside F can cause adverse effects such as liver toxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

Marsdenoside F is involved in several metabolic pathways. It undergoes hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic transformations result in the formation of active metabolites that contribute to its therapeutic effects. Marsdenoside F also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Marsdenoside F is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, Marsdenoside F binds to intracellular proteins, which facilitate its localization to specific cellular compartments. This targeted distribution enhances its therapeutic efficacy .

Subcellular Localization

Marsdenoside F exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins. Post-translational modifications, such as phosphorylation, play a role in directing Marsdenoside F to specific subcellular compartments. This localization is essential for its ability to modulate gene expression and cellular signaling pathways .

属性

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRABBHSPXPECV-IYNXUUSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[4-chloro-3-trifluoromethylphenyl]urea](/img/new.no-structure.jpg)